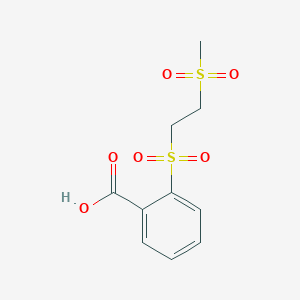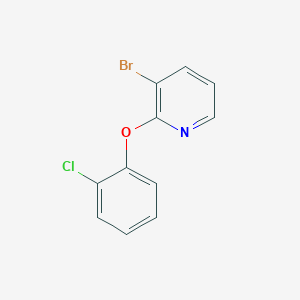
5-Bromo-2-méthyl-7-nitro-1,3-benzoxazole
Vue d'ensemble
Description
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H5BrN2O3 and its molecular weight is 257.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du benzoxazole, y compris les composés similaires à la 5-Bromo-2-méthyl-7-nitro-1,3-benzoxazole, ont démontré des propriétés antimicrobiennes. La présence de groupes électroattracteurs peut améliorer l'activité contre divers agents pathogènes tels que Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi et Aspergillus niger . Cela suggère une utilisation potentielle dans le développement de nouveaux agents antimicrobiens.
Applications antifongiques
Ces composés ont également montré une activité antifongique comparable à celle des médicaments standards comme le voriconazole contre Aspergillus niger . Cela indique un rôle possible dans le développement de médicaments antifongiques.
Applications de conservation
Un composé apparenté, le 5-bromo-5-nitro-1,3-dioxane, a été utilisé comme conservateur pour les molécules et les solutions biologiques en raison de son efficacité contre les bactéries et les champignons . Cela suggère que la this compound pourrait potentiellement servir une fonction similaire.
Applications de la chimie analytique
Les caractéristiques structurales des benzoxazoles les rendent adaptées aux applications de la chimie analytique. Ils peuvent être utilisés en RMN, HPLC, LC-MS et UPLC à diverses fins analytiques .
Applications de produits chimiques de recherche
En tant que produit chimique de recherche, la this compound peut être utilisée dans des banques de produits chimiques pour les processus de découverte et de développement de médicaments .
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole are various types of bacteria and fungi . This compound has been found to be particularly effective against Gram-negative bacteria .
Mode of Action
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole interacts with its targets by inhibiting the activity of essential enzymes within the bacterial cell . This interaction results in the inhibition of microbial growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of essential enzymes, disrupting the metabolic processes of the microorganisms and leading to their growth inhibition .
Pharmacokinetics
The compound’s effectiveness against various microorganisms suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole’s action result in the inhibition of microbial growth . This is achieved through the disruption of essential enzymatic activities within the bacterial cell .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can be influenced by various environmental factors. For instance, the compound is less stable under high temperature and alkaline conditions, and can decompose to release formaldehyde . The compound’s antimicrobial action is particularly effective against Gram-negative bacteria .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or modulation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by modulating signaling pathways that control cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole exerts its effects through various mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing essential biochemical reactions . This inhibition can result in the death of bacterial cells, highlighting the compound’s potential as an antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold doses beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs.
Metabolic Pathways
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can lead to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
5-bromo-2-methyl-7-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGSDRNCGHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


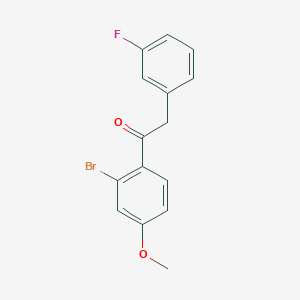
![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)
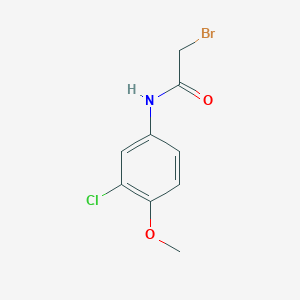
![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)
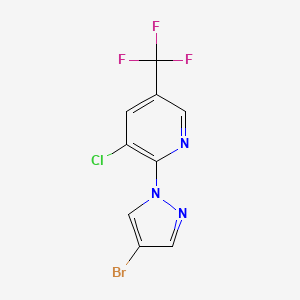
![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)

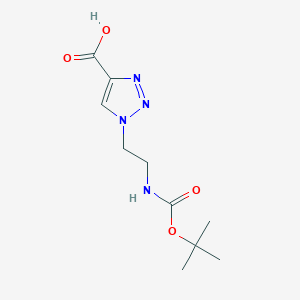


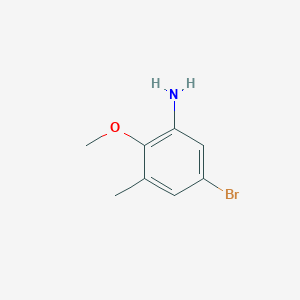
![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
